molecular formula C12H14N2O B2696918 N-(1-Cyano-1-methylpropyl)benzamide CAS No. 39149-36-5

N-(1-Cyano-1-methylpropyl)benzamide

Cat. No. B2696918
CAS RN: 39149-36-5
M. Wt: 202.257
InChI Key: XQDKNFBSPFTZJL-UHFFFAOYSA-N
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Description

“N-(1-Cyano-1-methylpropyl)benzamide” is a chemical compound with the CAS Number: 39149-36-5 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-(1-Cyano-1-methylpropyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular weight of “N-(1-Cyano-1-methylpropyl)benzamide” is 202.26 . The InChI code for this compound is 1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) .


Chemical Reactions Analysis

Benzamide derivatives, including “N-(1-Cyano-1-methylpropyl)benzamide”, are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The solid-state properties of these compounds are revealed by X-ray single crystallography .


Physical And Chemical Properties Analysis

Amides, including “N-(1-Cyano-1-methylpropyl)benzamide”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Thiadiazine 1-Oxides Synthesis

In recent studies , acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines led to the synthesis of thiadiazine 1-oxides. These heterocyclic compounds exhibit resonance in the terahertz frequency range (0.1-10 THz). Researchers investigate their applications in terahertz tagging, which has implications for security, communication, and imaging technologies.

Terahertz Spectroscopy and Imaging

The resonance properties of N-(1-Cyano-1-methylpropyl)benzamide in the terahertz range make it interesting for terahertz spectroscopy and imaging applications. Terahertz waves penetrate materials without ionizing radiation, enabling non-destructive analysis of pharmaceuticals, polymers, and biological samples. Researchers explore its potential as a contrast agent or marker in terahertz imaging systems .

Safety and Hazards

“N-(1-Cyano-1-methylpropyl)benzamide” is considered hazardous. It is harmful if swallowed and is suspected of causing genetic defects . Safety precautions such as wearing protective gloves, protective clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKNFBSPFTZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-methylpropyl)benzamide

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